4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is a chemical compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions for three hours, followed by acidification with acetic acid . This method yields the desired triazole compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The thiol group can form covalent bonds with reactive sites on biomolecules, leading to changes in their structure and activity .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but lacks the ethyl group.
4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol: Contains an amino and phenyl group instead of the furan and ethyl groups.
5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: Contains an oxadiazole ring instead of a triazole ring.
Uniqueness
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is unique due to its specific combination of the ethyl group, furan ring, and triazole-thiol structure. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol (CAS No. 259153-94-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C₈H₉N₃OS
- Molecular Weight : 195.24 g/mol
- Structure : The compound features a triazole ring with a thiol group, which is crucial for its biological activity.
Antibacterial and Antifungal Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. It is particularly effective against various strains of bacteria and fungi:
Microorganism | Activity |
---|---|
Escherichia coli | Moderate antibacterial |
Staphylococcus aureus | Strong antibacterial |
Candida albicans | Effective antifungal |
Aspergillus niger | Effective antifungal |
The compound has been synthesized as part of a series of 1,2,4-triazole derivatives, which have shown enhanced activity compared to their parent compounds due to the presence of the thiol functional group .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer types:
Cancer Cell Line | IC50 (μM) | Selectivity |
---|---|---|
Human melanoma (IGR39) | 6.5 | High |
Triple-negative breast cancer (MDA-MB-231) | 8.2 | Moderate |
Pancreatic carcinoma (Panc-1) | 10.0 | Moderate |
The compound's mechanism involves interaction with cellular receptors and pathways that lead to apoptosis in cancer cells . The presence of the triazole moiety is believed to enhance its stability and bioactivity by facilitating hydrogen bonding and increasing solubility .
Study on Anticancer Activity
In a recent study, derivatives of 1,2,4-triazole including this compound were tested for their effects on human cancer cell lines. The results indicated that compounds with thiol substitutions had significantly higher cytotoxicity compared to those without . Notably, the compound inhibited cell migration in metastatic models, suggesting potential as an antimetastatic agent.
Synthesis and Structure Activity Relationship (SAR)
A structure activity relationship study highlighted that the incorporation of the furan ring and the thiol group was essential for enhancing the biological activity of triazole derivatives. The study concluded that modifications to the triazole core could lead to improved pharmacological profiles .
Properties
IUPAC Name |
4-ethyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPKDTXYORKAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349784 |
Source
|
Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259153-94-1 |
Source
|
Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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